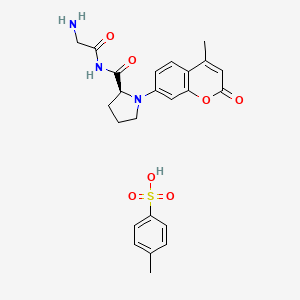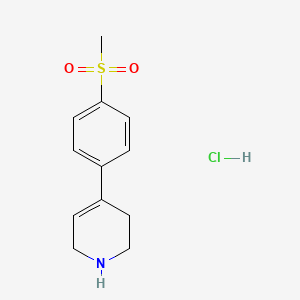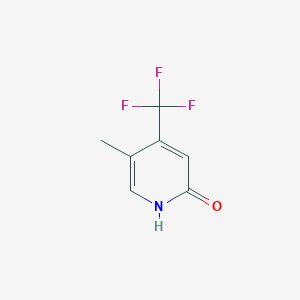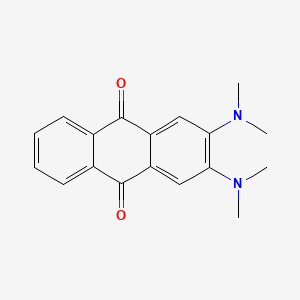![molecular formula C38H26N2O2 B13125243 1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione CAS No. 116164-46-6](/img/structure/B13125243.png)
1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has been studied for its potential use in organic electronics, photonics, and as a fluorescent probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and [1,1’-biphenyl]-2-ylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under reflux conditions.
Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Mecanismo De Acción
The mechanism of action of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence, which is utilized in various imaging and sensing applications.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells.
Molecular Targets: The compound interacts with cellular components such as DNA, proteins, and membranes, affecting their function and structure.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with strong photophysical properties.
Mitoxantrone: A related anthracene derivative used in cancer therapy.
Uniqueness
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its applicability in various scientific and industrial fields.
Propiedades
Número CAS |
116164-46-6 |
|---|---|
Fórmula molecular |
C38H26N2O2 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
1,5-bis(2-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O2/c41-37-30-20-12-24-34(40-32-22-10-8-18-28(32)26-15-5-2-6-16-26)36(30)38(42)29-19-11-23-33(35(29)37)39-31-21-9-7-17-27(31)25-13-3-1-4-14-25/h1-24,39-40H |
Clave InChI |
SXCLVGFSJVKIIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=CC=C6C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)



![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)

![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)

